molecular formula C22H20ClN3O5 B3398471 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021254-08-9

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B3398471
CAS No.: 1021254-08-9
M. Wt: 441.9 g/mol
InChI Key: AKRPTKFHPQTZQW-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical research. This compound features a complex structure that incorporates multiple pharmacophores, including a benzo[1,3]dioxole moiety and a 3-(4-chlorophenyl)-6-oxopyridazine group, linked through an acetamide chain. Such a structure suggests potential for diverse biological interactions. The presence of the pyridazinone core, a scaffold known to exhibit various pharmacological activities, makes this compound a valuable intermediate or lead structure in drug discovery programs. Its primary research applications are anticipated in the areas of enzyme inhibition and receptor modulation studies . Researchers can utilize this chemical as a key building block for the synthesis of more complex molecules or as a pharmacological tool to probe biological pathways. The specific mechanism of action is dependent on the research context but may involve interaction with enzyme active sites or cellular receptors, potentially influencing signaling cascades relevant to disease models. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5/c23-16-4-2-15(3-5-16)18-7-9-22(28)26(25-18)11-1-10-24-21(27)13-29-17-6-8-19-20(12-17)31-14-30-19/h2-9,12H,1,10-11,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRPTKFHPQTZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential based on available research findings.

Structural Characteristics

The structural composition of the compound includes:

  • Benzo[d][1,3]dioxole moiety : Known for its role in enhancing biological activity.
  • Pyridazinone derivative : Contributes to various pharmacological effects.
  • Amide functional group : Impacts solubility and bioavailability.

This unique structure suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.

Pharmacological Effects

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:

  • Inhibition of Cyclooxygenase Enzymes : Some derivatives have shown selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation without causing gastrointestinal side effects .
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to active sites in target proteins involved in inflammatory pathways, which could explain its anti-inflammatory and analgesic activities .

Case Studies

A notable case study involved the synthesis and evaluation of related pyridazinone derivatives, where researchers found that modifications in the molecular structure significantly impacted biological activity. For instance, a specific derivative showed a selectivity index of 10 towards COX-2 inhibition compared to COX-1, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatorySignificant reduction in edema
AnalgesicEffective pain relief
AnticancerCytotoxic effects on cancer cells
MechanismDescriptionReference
COX Enzyme InhibitionSelective inhibition of COX-2
Molecular InteractionBinding affinity with target proteins

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity. The synthesis of this compound typically involves multi-step processes that may include the formation of intermediates such as benzo[d][1,3]dioxole derivatives and pyridazine-based compounds.

Synthesis Overview

  • Starting Materials : The synthesis often begins with readily available catechols or related compounds.
  • Reagents : Common reagents include halogenated compounds for substitution reactions and bases such as potassium carbonate for facilitating nucleophilic attacks.
  • Conditions : Reactions are usually conducted under reflux conditions in polar solvents like acetonitrile or dimethylformamide to enhance yields and purities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide. For instance, derivatives with similar structural motifs have shown significant inhibition against various bacterial strains.

CompoundZone of Inhibition (mm)
Compound A28 (E. coli)
Compound B32 (P. aeruginosa)
Compound C31 (B. subtilis)

This suggests potential applications in developing new antimicrobial agents, especially against resistant strains.

Neuropharmacological Potential

The compound's structural characteristics suggest it may interact with neurotransmitter receptors, particularly the P2X4 receptor, which is implicated in neuroinflammation and chronic pain management. Studies indicate that piperazine-based derivatives can act as antagonists at these receptors, providing a pathway for therapeutic exploration in pain relief and neuroprotection .

Antioxidant Properties

Research has also indicated that related compounds possess antioxidant activities. For example, certain derivatives have demonstrated the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity can be quantitatively assessed using various assays such as DPPH or ABTS radical scavenging tests.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of structurally related compounds, several derivatives were synthesized and tested against common pathogens. Results indicated that modifications to the benzo[d][1,3]dioxole unit significantly influenced activity levels against Gram-positive and Gram-negative bacteria .

Case Study 2: Neuropharmacological Effects

A series of experiments focused on the interaction of piperazine derivatives with P2X4 receptors showed promising results in reducing pain responses in animal models. These findings support further investigation into the therapeutic applications of related compounds in managing chronic pain conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights three related compounds (11f, 11o, and 6y) with distinct structural and functional features. While none directly mirror the target compound, key similarities and differences can be extrapolated:

Core Structural Features

Feature Target Compound Compound 11f Compound 11o Compound 6y
Backbone Acetamide Benzodiazepine-carboxamide Benzodiazepine-carboxamide Indole-acetamide
Aromatic Substituents Benzo[1,3]dioxole, 4-chlorophenyl Benzyl, phenyl, pyridin-3-yl Benzyl, phenyl, pyridin-3-yl 4-Chlorobenzoyl, pyridin-2-yl, phenyl
Heterocyclic Motif Pyridazinone (6-oxo) Pyrimido[4,5-d]pyrimidin-2-one Pyrimido[4,5-d]pyrimidin-2-one None
Chirality Not specified (R)-configured benzodiazepine (S)-configured benzodiazepine N/A

Pharmacological Relevance

  • Compound 11f/11o: Both feature pyrimido-pyrimidinone cores linked to benzodiazepine-carboxamide scaffolds. These motifs are associated with kinase inhibition (e.g., JAK/STAT pathways) and have shown activity in cancer models .
  • Compound 6y: An indole-acetamide derivative with a 4-chlorobenzoyl group, structurally analogous to nonsteroidal anti-inflammatory drugs (NSAIDs) or cannabinoid receptor modulators. No explicit activity data are provided .

Physicochemical Properties

  • Purity : Compound 11o has a reported purity of 96% via HPLC, suggesting robust synthetic protocols for benzodiazepine derivatives .
  • Optical Activity : Compound 11o displays specific rotation ([α]D³⁰ = +39.0), indicative of enantiomeric purity critical for receptor-targeted activity .

Key Research Findings and Limitations

  • Structural Analogues vs. Target Compound: The target compound lacks a benzodiazepine or indole core, which are central to the bioactivity of Compounds 11f, 11o, and 6y. Its pyridazinone moiety may confer distinct metabolic stability or solubility compared to pyrimido-pyrimidinones .
  • Data Gaps: No experimental data (e.g., IC₅₀, solubility, toxicity) are available for the target compound, limiting direct comparisons.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide?

The synthesis involves:

  • Step 1: Formation of the pyridazinone core via cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol .
  • Step 2: Alkylation of the pyridazinone nitrogen using 3-chloropropylamine in dimethylformamide (DMF) with triethylamine as a base .
  • Step 3: Coupling the benzo[d][1,3]dioxol-5-yloxy-acetamide moiety via nucleophilic acyl substitution, typically using chloroacetyl chloride and catalytic DMAP in dichloromethane .
  • Monitoring: Reaction progress is tracked via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with final purification by column chromatography .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry of the pyridazinone ring and substitution patterns on the benzo[d][1,3]dioxole group .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for detecting impurities from incomplete coupling reactions .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields and scalability for industrial-grade synthesis?

  • Continuous Flow Reactors: Improve heat transfer and reduce side reactions during cyclization steps .
  • High-Throughput Screening: Identifies optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., DMF/water mixtures) for coupling reactions .
  • Process Analytical Technology (PAT): Real-time monitoring via inline FTIR ensures consistent intermediate quality during scale-up .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Assay Standardization: Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and ATP levels in kinase inhibition assays .
  • Orthogonal Assays: Cross-validate antiproliferative activity using both MTT and colony formation assays to rule out false positives .
  • Metabolite Profiling: LC-MS/MS identifies degradation products (e.g., hydrolyzed acetamide) that may interfere with bioactivity .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyridazinone derivatives?

  • Analog Synthesis: Systematic substitution of the 4-chlorophenyl group (e.g., 4-fluoro, 4-methyl) and benzo[d][1,3]dioxole moiety (e.g., catechol derivatives) .
  • Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or EGFR .

What are common pitfalls in designing stability studies for this compound?

  • Degradation Pathways: Hydrolysis of the acetamide group in aqueous buffers (pH >7) or photodegradation of the benzo[d][1,3]dioxole moiety under UV light .
  • Mitigation: Use lyophilized storage at -20°C and amber vials to prevent light exposure. Include stabilizers (e.g., ascorbic acid) in formulation buffers .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Kinase Profiling: Broad-spectrum kinase panels (e.g., Eurofins) identify off-target effects .
  • Proteomics: SILAC-based quantitative analysis reveals downstream protein expression changes in treated cells .
  • Cryo-EM: Resolves compound-bound conformations of target enzymes (e.g., COX-2) at near-atomic resolution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.